Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group, a thiazole ring, an isoxazole ring, and a benzene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzene ring, the heterocyclic thiazole and isoxazole rings, and the ester group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ester group could undergo hydrolysis or transesterification reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the aromatic rings could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Radioisotope Labeling Research has demonstrated the synthesis of carbon-14 labelled dufulin, a chemical structurally similar to Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate. These labelled products are crucial in studying the compound's metabolism, residue, and environmental behavior through radioisotope tracing techniques (Yang et al., 2018).
Synthetic Studies in Peptide Research The compound has been utilized in the synthesis of peptides, specifically in the isomerization of amino acid components of thiazoline peptides, which are significant in understanding the structural dynamics and functions of these biomolecules (Hirotsu et al., 1970).
Photophysical Properties and Activation Studies on the photochemical reactions and photophysical properties of similar ethyl thiazole-carboxylate compounds have been conducted. These compounds, including this compound, are explored for their potential in singlet-oxygen sensitization, which is essential in photo-oxidation processes (Amati et al., 2010).
Antimicrobial Activity this compound and its derivatives have been synthesized and characterized for their antimicrobial activity. These studies are significant in developing new antimicrobial agents and understanding their mechanisms of action (Spoorthy et al., 2021).
Anticancer Research In the field of oncology, derivatives of this compound have been synthesized and evaluated for their potential as apoptosis-inducing agents in breast cancer treatment. Such research is vital for developing new cancer therapies (Gad et al., 2020).
Mechanism of Action
Target of Action
The specific targets would depend on the functional groups present in the compound and their affinity for different biological molecules .
Mode of Action
The presence of various functional groups like the isoxazole ring and the thiazole ring could play a crucial role in this interaction .
Biochemical Pathways
The downstream effects would depend on the specific role of these proteins in cellular processes .
Pharmacokinetics
For instance, the presence of the ethyl ester group could enhance its absorption in the body .
Result of Action
These effects would be determined by the specific biochemical pathways it affects and the changes it induces in the activity of its target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature could potentially affect its structure and hence its ability to bind to its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O4S/c1-3-31-22(30)14-8-5-4-7-13(14)17-11-33-23(26-17)27-21(29)18-12(2)32-28-20(18)19-15(24)9-6-10-16(19)25/h4-11H,3H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJRPFHGQJJNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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